4-fluoro-N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide is a synthetic organic compound with the molecular formula C20H14FN3O2. It is characterized by the presence of a fluorine atom, a benzamide group, and an oxazolo[4,5-b]pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 4-fluoro-N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolo[4,5-b]pyridine moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate reagent to form the oxazole ring.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with benzamide: The final step involves coupling the fluorinated oxazolo[4,5-b]pyridine intermediate with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-fluoro-N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-fluoro-N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs targeting specific diseases.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide include:
4-cyano-2-fluoro-N-[2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide: This compound has a cyano group instead of a fluorine atom.
4-fluoro-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]amino]carbonothioyl}benzamide: This compound has a carbonothioyl group instead of a benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-12-4-5-14(20-24-18-17(26-20)3-2-10-22-18)11-16(12)23-19(25)13-6-8-15(21)9-7-13/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSZSPUSTKCWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.